N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsSpecific conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an amine or halide .
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. Examples are:
- N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
- Various fluorinated pyridines .
Uniqueness
N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-3-16-13(11-21-23(16)17-9-4-5-10-20-17)18(24)22-15-8-6-7-14(19)12(15)2/h4-11H,3H2,1-2H3,(H,22,24) |
InChI Key |
TVJJXDBMQYTKAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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